molecular formula C14H17Cl2NS B578615 N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride CAS No. 1346604-98-5

N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride

Cat. No.: B578615
CAS No.: 1346604-98-5
M. Wt: 302.257
InChI Key: VHACBHIPXWCTEL-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a chlorobenzyl group, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring and the chlorobenzyl group. One common method involves the alkylation of 2-thiopheneethanamine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then methylated using methyl iodide to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine
  • N-Methyl-N-[2-bromobenzyl)]-2-thiopheneethanamine
  • N-Methyl-N-[2-fluorobenzyl)]-2-thiopheneethanamine

Uniqueness

N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride is unique due to the presence of the chlorobenzyl group, which imparts specific chemical properties and reactivity. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in scientific research.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-methyl-2-thiophen-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNS.ClH/c1-16(9-8-13-6-4-10-17-13)11-12-5-2-3-7-14(12)15;/h2-7,10H,8-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHACBHIPXWCTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CS1)CC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858028
Record name N-[(2-Chlorophenyl)methyl]-N-methyl-2-(thiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-98-5
Record name N-[(2-Chlorophenyl)methyl]-N-methyl-2-(thiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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